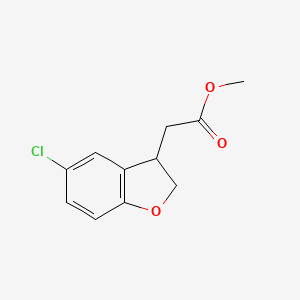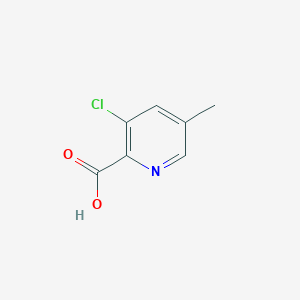
(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative. This compound is of interest due to its unique structural features, which include two fluorine atoms and two carboxylic acid groups. These features make it a valuable compound in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid typically involves the fluorination of a cyclohexane derivative followed by esterification and carboxylation reactions. The specific synthetic route may vary, but a common approach includes:
Fluorination: Introduction of fluorine atoms to the cyclohexane ring using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: Conversion of the hydroxyl groups to methoxycarbonyl groups using methanol and an acid catalyst.
Carboxylation: Introduction of carboxylic acid groups through reactions with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of diketones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alcohols, aldehydes
Substitution: Fluorinated derivatives with various functional groups
科学的研究の応用
(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of (1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4,4-difluorocyclohexane-1-carboxylic acid
- 2-(methoxycarbonyl)cyclohexane-1-carboxylic acid
- 4-fluorocyclohexane-1-carboxylic acid
Uniqueness
(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid is unique due to the presence of both fluorine atoms and methoxycarbonyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C9H12F2O4 |
|---|---|
分子量 |
222.19 g/mol |
IUPAC名 |
(1R,2R)-4,4-difluoro-2-methoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12F2O4/c1-15-8(14)6-4-9(10,11)3-2-5(6)7(12)13/h5-6H,2-4H2,1H3,(H,12,13)/t5-,6-/m1/s1 |
InChIキー |
SDPFVSZBQQPYAG-PHDIDXHHSA-N |
異性体SMILES |
COC(=O)[C@@H]1CC(CC[C@H]1C(=O)O)(F)F |
正規SMILES |
COC(=O)C1CC(CCC1C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12280609.png)
![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)


![5-[(8S,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthren-17-yl]pyridine-2-D](/img/structure/B12280634.png)
![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B12280635.png)

![Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12280640.png)
![Benzyl 1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate](/img/structure/B12280649.png)
![3,4,5-Trihydroxy-6-[1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid](/img/structure/B12280664.png)
